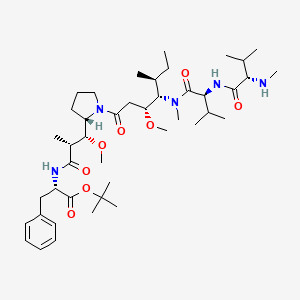
MMAF-OtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMAF-OtBu, also known as Monomethyl auristatin F tert-butyl ester, is a derivative of Monomethyl auristatin F. It is primarily used as a precursor for the synthesis of Antibody-Drug Conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
MMAF-OtBu is synthesized through a series of chemical reactions starting from Monomethyl auristatin F. The synthesis involves the esterification of Monomethyl auristatin F with tert-butyl alcohol under specific reaction conditions. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to produce this compound in bulk quantities. The production process is optimized to ensure consistency in quality and to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
MMAF-OtBu undergoes various chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: this compound can be hydrolyzed to Monomethyl auristatin F and tert-butyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Catalysts: Common catalysts used in the synthesis include strong acids or bases.
Solvents: Organic solvents like dichloromethane or ethanol are often used.
Temperature and Pressure: Reactions are typically carried out at controlled temperatures (e.g., 25-50°C) and atmospheric pressure.
Major Products Formed
The major products formed from the reactions involving this compound include Monomethyl auristatin F and tert-butyl alcohol, especially during hydrolysis .
Scientific Research Applications
MMAF-OtBu has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of cellular processes and mechanisms.
Medicine: Integral in the development of Antibody-Drug Conjugates for targeted cancer therapy.
Industry: Utilized in the production of pharmaceuticals and research chemicals
Mechanism of Action
MMAF-OtBu exerts its effects by being conjugated to antibodies that target specific cancer cells. Once the Antibody-Drug Conjugate binds to the cancer cell, this compound is internalized and released inside the cell. It then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. The molecular targets involved include tubulin and other proteins associated with cell division .
Comparison with Similar Compounds
Similar Compounds
Monomethyl auristatin E (MMAE): Another derivative of auristatin used in ADCs.
Maytansinoids: A class of compounds similar to auristatins, used in ADCs.
Calicheamicins: Another class of cytotoxic agents used in ADCs
Uniqueness
MMAF-OtBu is unique due to its specific esterification with tert-butyl alcohol, which enhances its stability and solubility. This modification makes it particularly suitable for use in ADCs, providing a balance between potency and safety .
Properties
Molecular Formula |
C43H73N5O8 |
|---|---|
Molecular Weight |
788.1 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C43H73N5O8/c1-15-28(6)37(47(12)41(52)36(27(4)5)46-40(51)35(44-11)26(2)3)33(54-13)25-34(49)48-23-19-22-32(48)38(55-14)29(7)39(50)45-31(42(53)56-43(8,9)10)24-30-20-17-16-18-21-30/h16-18,20-21,26-29,31-33,35-38,44H,15,19,22-25H2,1-14H3,(H,45,50)(H,46,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1 |
InChI Key |
HMBFRLXQUOOKLK-VFSYNPLYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC(C)(C)C)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC(C)(C)C)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


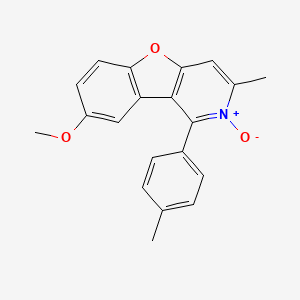
![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)
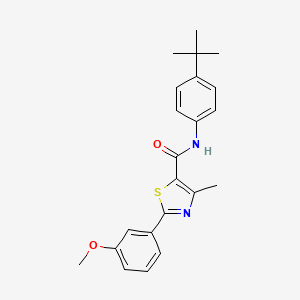
![(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B15138103.png)
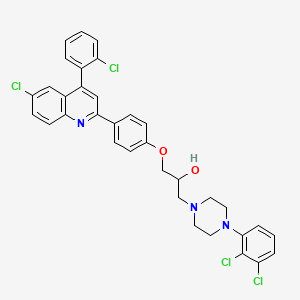
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)
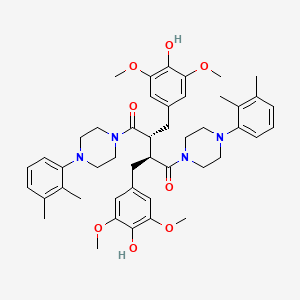
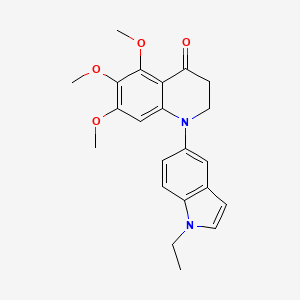
![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
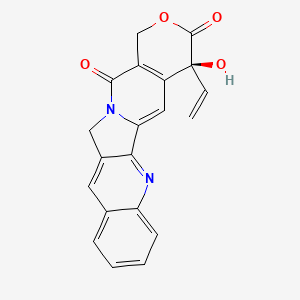


![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)

